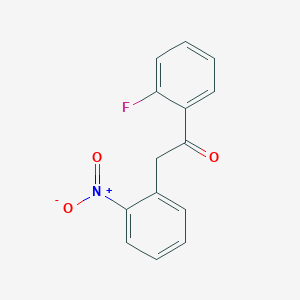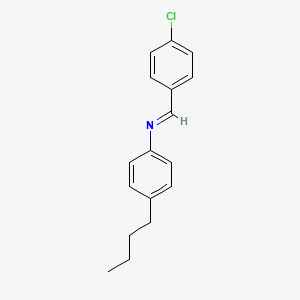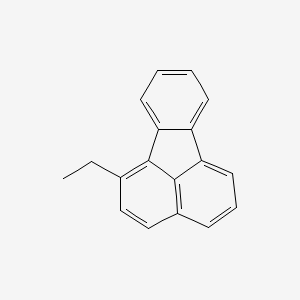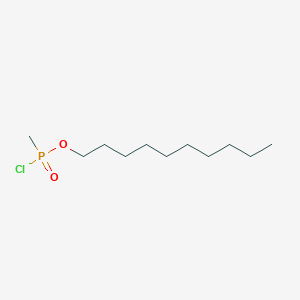
6-Butyl-3,4-dihydro-2H-pyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Butyl-3,4-dihydro-2H-pyran is a heterocyclic organic compound with a six-membered ring containing one oxygen atom and a butyl substituent at the 6th position. This compound is part of the dihydropyran family, which is known for its applications in organic synthesis and as intermediates in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-3,4-dihydro-2H-pyran can be achieved through several methods. One common approach involves the use of olefin metathesis and double bond migration sequences catalyzed by Grubbs’ catalysts. These reactions typically require hydride sources such as sodium hydride (NaH) or sodium borohydride (NaBH4) to activate the catalysts .
Another method involves the use of molecular iodine as a catalyst under solvent-free conditions at ambient temperature. This approach offers a practical and mild synthesis route for substituted pyrans .
Industrial Production Methods
Industrial production of this compound often involves the dehydration of tetrahydrofurfuryl alcohol over alumina at high temperatures (300-400°C). This method is efficient and scalable, making it suitable for large-scale production .
化学反应分析
Types of Reactions
6-Butyl-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydropyran derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the butyl group or the oxygen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions include various substituted pyrans, lactones, and tetrahydropyran derivatives .
科学研究应用
6-Butyl-3,4-dihydro-2H-pyran has several applications in scientific research:
作用机制
The mechanism of action of 6-Butyl-3,4-dihydro-2H-pyran involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its reactivity is influenced by the presence of the oxygen atom in the ring, which can participate in hydrogen bonding and other interactions .
相似化合物的比较
Similar Compounds
3,4-Dihydro-2H-pyran: A parent compound without the butyl substituent.
3,6-Dihydro-2H-pyran: An isomer with a different position of the double bond.
Tetrahydropyran: A fully saturated analog of 3,4-dihydro-2H-pyran.
Uniqueness
6-Butyl-3,4-dihydro-2H-pyran is unique due to the presence of the butyl group, which can influence its chemical reactivity and physical properties. This substituent can enhance the compound’s solubility in organic solvents and modify its interaction with other molecules .
属性
CAS 编号 |
52054-82-7 |
|---|---|
分子式 |
C9H16O |
分子量 |
140.22 g/mol |
IUPAC 名称 |
6-butyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C9H16O/c1-2-3-6-9-7-4-5-8-10-9/h7H,2-6,8H2,1H3 |
InChI 键 |
JYYFQSTVSLWYGT-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CCCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[4-(cyclohexen-1-yl)phenyl]acetamide](/img/structure/B14644059.png)



![[2,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-en-1-yl]benzene](/img/structure/B14644080.png)
![4,4'-{1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14644086.png)

![Benzene, 1,1'-[(4-nitrophenyl)methylene]bis[2,4,6-trimethoxy-](/img/structure/B14644092.png)
![1a,7a-Diphenyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14644094.png)


